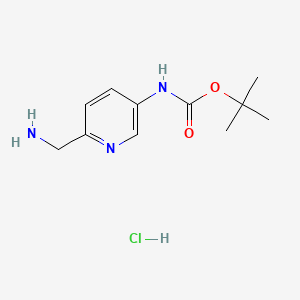

tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride

Description

tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride is a pyridine-based carbamate derivative with a primary amine functional group on the pyridine ring. The compound’s structure includes a tert-butyl carbamate protecting group, which enhances stability during synthetic processes, and a hydrochloride salt form that improves solubility for pharmaceutical applications. This compound is primarily utilized as a key intermediate in drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name |

tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2.ClH/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9;/h4-5,7H,6,12H2,1-3H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPFYEFDLDCZDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Nitro-6-(bromomethyl)pyridine

The sequence begins with 3-nitro-6-methylpyridine, where the methyl group undergoes radical bromination using N-bromosuccinimide (NBS) under photolytic or thermal initiation (azobisisobutyronitrile, AIBN) in carbon tetrachloride at 80°C. This yields 3-nitro-6-(bromomethyl)pyridine, a critical intermediate for subsequent amination.

Reaction Conditions :

Nucleophilic Amination of 6-(Bromomethyl) Intermediate

The bromomethyl group undergoes nucleophilic substitution with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 60°C for 8 h, yielding 3-nitro-6-(aminomethyl)pyridine.

Key Considerations :

-

Excess ammonia (5–10 equiv) ensures complete substitution.

-

Side Products : Di- or tri-aminated species form if temperature exceeds 70°C.

Workup :

-

Dilution with ethyl acetate.

-

Drying over Na₂SO₄ and solvent evaporation.

Nitro Group Reduction

Catalytic hydrogenation using H₂ (1 atm) and 10% Pd/C in methanol reduces the nitro group to an amine, furnishing 3-amino-6-(aminomethyl)pyridine.

Alternative Methods :

-

Fe/HCl : Cheaper but lower yielding (50–60%).

-

SnCl₂/HCl : Requires acidic conditions, complicating isolation.

Carbamate Protection of the 3-Amino Group

The 3-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Conditions :

-

Boc₂O (1.2 equiv) , TEA (2.0 equiv), DCM, 25°C, 4 h.

-

Yield : 85–90%.

Mechanistic Insight :

TEA deprotonates the amine, facilitating nucleophilic attack on Boc₂O to form the carbamate.

Hydrochloride Salt Formation

The free 6-aminomethyl group is protonated by treating the Boc-protected compound with 2 M HCl in diethyl ether , precipitating the hydrochloride salt.

Purification :

Hydroxymethyl-Tosylate Pathway (Pathway B)

Synthesis of 3-Nitro-6-(hydroxymethyl)pyridine

6-Methyl-3-nitropyridine is oxidized using SeO₂ in dioxane/water (4:1) at 100°C for 6 h, yielding the hydroxymethyl derivative.

Yield : 65–70%.

Tosylation of Hydroxymethyl Group

The hydroxymethyl group is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C.

Reaction Conditions :

-

TsCl (1.5 equiv) , pyridine, 0°C → 25°C, 2 h.

-

Yield : 80–85%.

Tosylate Displacement with Ammonia

The tosylate undergoes substitution with ammonia in dioxane (7 N NH₃ in MeOH) at 60°C for 12 h, yielding 3-nitro-6-(aminomethyl)pyridine.

Yield : 70–75%.

Subsequent Steps: Reduction, Protection, and Salt Formation

Identical to Pathway A (Sections 2.3–2.5).

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Starting Material | 3-Nitro-6-methylpyridine | 3-Nitro-6-methylpyridine |

| Key Step | Bromination/Amination | Oxidation/Tosylation/Amination |

| Total Yield | 35–45% | 30–40% |

| Complexity | Moderate (radical bromination) | High (multiple steps) |

| Scalability | Industrial-friendly | Limited by tosylation efficiency |

| Byproduct Formation | Di-aminated species | Over-oxidation (carboxylic acid) |

Industrial-Scale Adaptations

Continuous Flow Bromination

Replacing batch bromination with continuous flow reactors enhances safety and yield:

-

Residence Time : 2 min at 120°C.

-

Solvent : Supercritical CO₂.

-

Conversion : >95%.

Catalytic Amination

Palladium-catalyzed coupling of 6-bromomethylpyridine with ammonia using Xantphos ligand improves atom economy:

Mechanistic Considerations and Side Reactions

Competing Reactions During Amination

Boc Protection Challenges

-

Dual Amine Reactivity : The 6-aminomethyl group may compete for Boc₂O unless reaction kinetics favor the 3-amino group.

-

Mitigation : Slow addition of Boc₂O at 0°C suppresses side reactions.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on butyrylcholinesterase, which is significant in neurodegenerative diseases such as Alzheimer's disease.

- Neuroprotective Properties : In vitro studies suggest that this compound may offer protective effects against oxidative stress and inflammation, indicating its potential role in neuroprotection .

2. Drug Development

- Therapeutic Applications : The compound is being explored as a precursor in the synthesis of pharmaceuticals with analgesic and anti-inflammatory properties. Its structure allows for modifications that can enhance its efficacy and bioavailability in drug formulations .

- Ligand Development : It serves as a ligand in receptor binding studies, which are crucial for understanding the mechanisms of drug action and developing new therapeutic agents.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine Derivatives

Several pyridine-based carbamates share structural similarities with the target compound. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Alkoxy-Substituted Analogues : The dimethoxy and ethoxy derivatives exhibit improved solubility compared to halogenated compounds but may face challenges in metabolic stability due to esterase susceptibility .

- Aminomethyl Functionalization: The target compound’s aminomethyl group provides a reactive site for conjugation (e.g., amide bond formation), making it versatile in prodrug design or targeted delivery systems .

Comparison with Non-Pyridine Carbamates

While pyridine derivatives dominate this analysis, other carbamates with heterocyclic cores offer contrasting properties:

Table 2: Comparison with Pyrrolidine-Based Carbamates

Key Observations :

- Pyrrolidine vs. Pyridine : Pyrrolidine-based carbamates (e.g., tert-butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride) are favored for their stereochemical versatility in chiral synthesis, whereas pyridine derivatives excel in aromatic interactions and π-stacking .

- Solubility and Stability : The hydrochloride salt in both the target compound and pyrrolidine derivatives enhances aqueous solubility, but pyridine’s aromaticity may confer greater thermal stability .

Biological Activity

tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride, a compound with the molecular formula C12H20ClN3O2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a pyridine ring with an amino group, which enhances its lipophilicity and stability. Its IUPAC name is tert-butyl ((6-(aminomethyl)pyridin-3-yl)methyl)carbamate hydrochloride. The structural characteristics contribute to its interactions with various biological targets.

The biological activity of tert-butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride primarily involves:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as butyrylcholinesterase, which is linked to neurodegenerative diseases like Alzheimer's. Selective inhibition suggests potential therapeutic applications in neuroprotection .

- Receptor Modulation : It interacts with various receptors, modulating their activity and influencing several biochemical pathways .

Biological Activity Overview

The following table summarizes the biological activities observed with this compound:

| Activity Type | Target Cells/Enzymes | Observed Effects | Reference |

|---|---|---|---|

| Enzyme Inhibition | Butyrylcholinesterase | Selective inhibition | |

| Anticancer Activity | A549, MDA-MB-231, HCT116 | Induction of apoptosis | |

| Receptor Binding | Various receptors | Modulation of receptor activity |

1. Enzyme Inhibition Studies

In vitro studies demonstrated that tert-butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride effectively inhibits butyrylcholinesterase. This inhibition is significant for developing neuroprotective agents aimed at treating Alzheimer's disease. The compound's selectivity indicates that it could minimize side effects associated with broader enzyme inhibition .

2. Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. In studies involving lung cancer (A549), breast cancer (MDA-MB-231), and colon cancer (HCT116) cell lines, it induced apoptosis at low concentrations without affecting normal cells. This pro-apoptotic effect highlights its potential as a therapeutic agent in oncology .

3. Receptor Interaction Studies

The compound has also been explored for its binding affinity to various receptors, suggesting a role in modulating receptor-mediated signaling pathways. This aspect is crucial for understanding its potential applications in treating conditions influenced by receptor activity .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine functionality of 6-(aminomethyl)pyridin-3-amine, followed by HCl salt formation. Key steps include:

- Coupling Reaction : Use Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere at 0–25°C .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Salt Formation : Treat the free base with HCl in diethyl ether or methanol to precipitate the hydrochloride salt. Monitor pH to avoid over-acidification .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm) and pyridine/aminomethyl proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHNO·HCl).

- Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages to rule out impurities .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or elevated temperatures. Stability studies indicate decomposition >6 months at 25°C in humid environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. To standardize:

- Solvent Screening : Test solubility in DMSO, methanol, and water (pH 2–7) using dynamic light scattering (DLS) to detect aggregates.

- Thermogravimetric Analysis (TGA) : Quantify residual solvents (e.g., EtOAc, THF) that may alter solubility profiles .

- Crystallography : Compare X-ray structures of batches to identify polymorphs affecting solubility .

Q. What strategies mitigate byproduct formation during Boc deprotection?

- Methodological Answer : Common byproducts (e.g., tert-butanol adducts) form under acidic conditions. Optimize:

- Deprotection Conditions : Use 4M HCl/dioxane at 0°C for 1–2 hours instead of TFA to minimize side reactions.

- Quenching : Neutralize with cold aqueous NaHCO immediately after deprotection to stabilize the free amine .

- LC-MS Monitoring : Track reaction progress in real-time to terminate before byproduct accumulation .

Q. How can computational modeling predict reactivity or interactions of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) targeting the pyridine and aminomethyl motifs.

- DFT Calculations : Analyze electron density maps to predict nucleophilic attack sites on the Boc group.

- MD Simulations : Simulate solvation dynamics in water/DMSO mixtures to guide formulation design .

Contradictions and Gaps in Current Evidence

- Stability Data : Limited experimental data on long-term stability under varying humidity/temperature (Section 9 of notes absence of physicochemical data for related compounds) .

- Toxicity Profile : No IARC/ACGIH classifications exist, but analogous pyridine derivatives show moderate acute toxicity (oral LD >500 mg/kg in rodents), necessitating in-house safety testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.